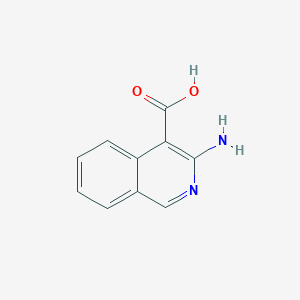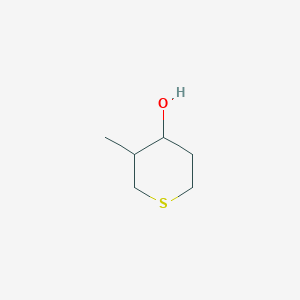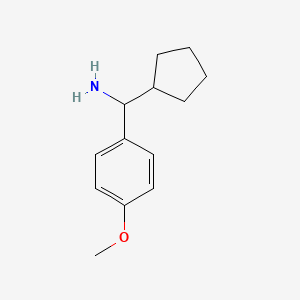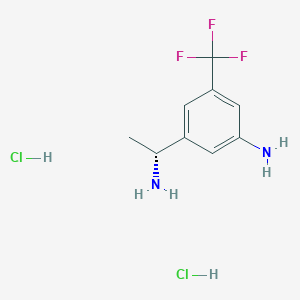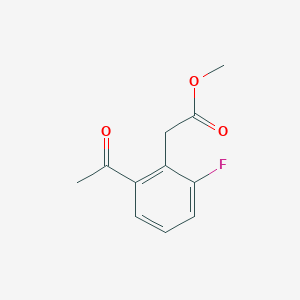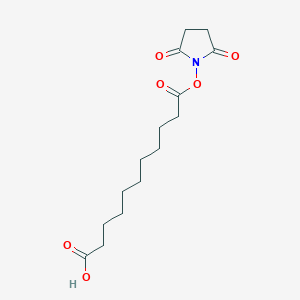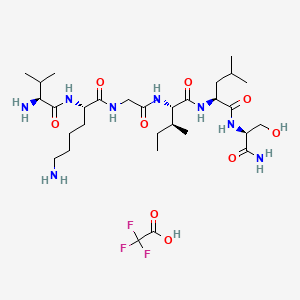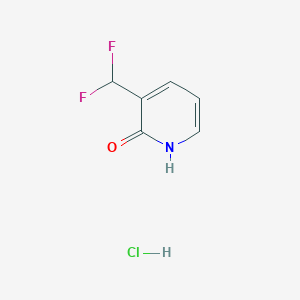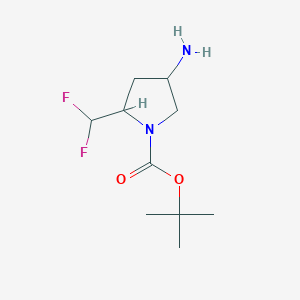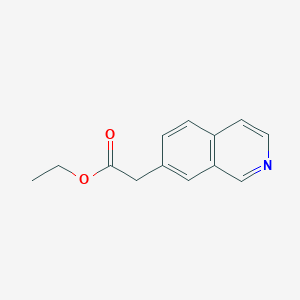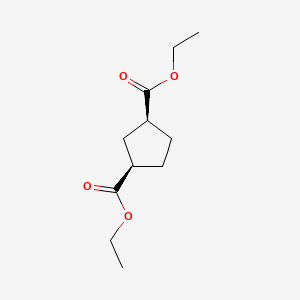
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate: is an organic compound with the molecular formula C11H18O4 It is a diester derivative of cyclopentane, featuring two ethyl ester groups attached to the 1 and 3 positions of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate typically involves the esterification of cyclopentane-1,3-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Cyclopentane-1,3-dicarboxylic acid+2C2H5OHH2SO4rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentane-1,3-dicarboxylic acid.
Reduction: Cyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its ester groups provide reactive sites for further chemical modifications.
Mécanisme D'action
The mechanism of action of rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its ester groups, which can undergo hydrolysis, oxidation, or reduction. These reactions can lead to the formation of active intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Dimethyl cyclopentane-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl succinate: A diester with a similar ester functionality but a different carbon backbone.
Diethyl malonate: Another diester with a different carbon backbone and reactivity.
Uniqueness: rel-(1R,3S)-Diethyl cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of ethyl ester groups
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
diethyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3/t8-,9+ |
Clé InChI |
JQQVLBVQBKQHGD-DTORHVGOSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC[C@@H](C1)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1CCC(C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


